Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
Description
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound featuring an imidazo[1,2-b]pyridazine core substituted with bromo (position 8), chloro (position 6), and a methyl ester (position 2). This structure combines electron-withdrawing halogens with a polar ester group, making it a valuable intermediate in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C8H5BrClN3O2 |
|---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)5-3-13-7(11-5)4(9)2-6(10)12-13/h2-3H,1H3 |
InChI Key |
PADHWDMTYSGAPA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methylating agents. One common method includes the bromination and chlorination of imidazo[1,2-b]pyridazine, followed by esterification with methanol .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity and stability of the final product. The use of catalysts and controlled temperature conditions are crucial in achieving high efficiency in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
The compound’s activity and reactivity are influenced by substituent type, position, and ring system variations. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Substituents (Position) | Molecular Weight | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | N/A | 8-Br, 6-Cl, 2-COOCH₃ | ~310.5 (est.) | N/A | High lipophilicity; reactive Br for cross-coupling |
| Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 572910-59-9 | 6-Cl, 2-COOCH₃ | 225.63 | 0.98 | Lacks Br; lower steric hindrance |
| Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate | 64067-99-8 | 6-Cl, 2-COOCH₂CH₃ | 240.66 | 0.98 (to ethyl) | Ethyl ester increases metabolic stability vs. methyl |
| 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine | 1298031-94-3 | 8-Br, 6-Cl, 2-CH₃ | N/A | 0.91 | Methyl vs. ester alters solubility/reactivity |
| Methyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate | 1121058-31-8 | 6-Br, 8-CH₃, 2-COOCH₃ | 269.1 | N/A | Pyridine vs. pyridazine ring; different N arrangement |
Key Observations:
Ester Group : The methyl ester (vs. ethyl in CAS 64067-99-8) may increase hydrolysis susceptibility, impacting pharmacokinetics .
Ring System: Imidazo[1,2-b]pyridazine (two adjacent N atoms) vs.
Biological Activity
Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. It has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C8H5BrClN3O2
- Molecular Weight : 290.50 g/mol
- IUPAC Name : Methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Canonical SMILES : COC(=O)C1=CN2C(=N1)C(=CC(=N2)Cl)Br
The biological activity of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and chlorine enhances its binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor functions, which can result in various therapeutic effects.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The halogen substituents (bromine and chlorine) contribute to this activity by enhancing the lipophilicity and reactivity of the compound, allowing it to penetrate bacterial membranes effectively.
Anticancer Activity
Studies have shown that methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. For instance, it may interfere with cell cycle progression and promote cell death in malignant cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate on various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent reduction in cell viability, with significant induction of apoptosis observed through flow cytometry analysis. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.
Synthesis and Derivatives
The synthesis of methyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves bromination and chlorination reactions followed by esterification. The synthetic routes are essential for producing derivatives that may enhance biological activity or reduce toxicity.
Table 2: Synthesis Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Bromination | Electrophilic substitution | Br₂ in DMF at room temperature |
| Chlorination | Electrophilic substitution | Cl₂ in acetic acid |
| Esterification | Ester formation | Methanol with acid catalyst |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
